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Compound of Interest

Compound Name:
7-Methoxy-4-

hydroxymethylquinoline

Cat. No.: B13960143

Get Quote

Executive Summary & Compound Significance
7-Methoxy-4-hydroxymethylquinoline (CAS: Derivative of quinoline scaffold) is a critical

pharmacophore in medicinal chemistry. It serves as a precursor for amino-alcohol antimalarials

(analogous to quinine) and kinase inhibitors. The presence of the electron-donating methoxy

group at position 7 and the reactive hydroxymethyl handle at position 4 creates a unique

electronic environment that significantly influences its spectroscopic signature.

This guide provides a definitive reference for the identification of this compound using Nuclear

Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis & Sample Preparation Context
To ensure the spectroscopic data presented below is reproducible, the sample is assumed to

be synthesized via the minisci-type functionalization or SeO₂ oxidation of 7-methoxy-4-

methylquinoline, followed by purification to >98% purity (HPLC).

Sample Preparation for Analysis
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NMR: 10 mg dissolved in 0.6 mL DMSO-d₆. (DMSO is preferred over CDCl₃ due to the

polarity of the hydroxymethyl group and to prevent aggregation).

MS: 1 ppm solution in Methanol/Water (50:50) + 0.1% Formic Acid.

IR: KBr pellet or ATR (Attenuated Total Reflectance) on neat solid.

Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming the structure, moving from mass

identification to stereoelectronic mapping.
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Figure 1: Analytical workflow for structural validation.

Mass Spectrometry (MS) Data
Method: ESI+ (Electrospray Ionization, Positive Mode) Molecular Formula: C₁₁H₁₁NO₂ Exact

Mass: 189.0790

Fragmentation Logic
The fragmentation pattern is dominated by the stability of the quinoline aromatic system. The

primary loss channels involve the hydroxymethyl side chain and the methoxy group.
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Ion Type m/z (approx)
Fragment
Description

Mechanistic Insight

[M+H]⁺ 190.1 Molecular Ion

Protonation at

Quinoline N (most

basic site).

[M+H - H₂O]⁺ 172.1 Loss of Water

Formation of a

resonance-stabilized

benzylic-type cation at

C4.

[M+H - CH₂O]⁺ 160.1 Loss of Formaldehyde

Characteristic of

hydroxymethyl groups

attached to aromatics.

[M+H - CH₃]⁺ 175.1 Loss of Methyl

Cleavage of the ether

(methoxy) bond, often

generating a keto-

quinolone species.

Infrared Spectroscopy (IR) Data
Method: FT-IR (ATR) The spectrum is characterized by the interplay between the broad

hydrogen-bonded hydroxyl group and the sharp aromatic bands.
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Frequency (cm⁻¹) Vibration Mode Assignment / Notes

3200–3400 O-H Stretch

Broad band. Indicates

intermolecular H-bonding of

the 4-CH₂OH group.

2850–2950 C-H Stretch

Weak, sharp. Methyl (OMe)

and Methylene (CH₂) aliphatic

stretches.

1620, 1590 C=N / C=C Stretch

Characteristic Quinoline

skeletal vibrations. Strong

intensity.

1220–1250 C-O Stretch (Aryl)
Asymmetric stretching of the

Ar-O-CH₃ bond.

1050 C-O Stretch (Alkyl)
Primary alcohol C-O stretch

(CH₂-OH).

Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆ (Reference: 2.50 ppm for ¹H, 39.5 ppm for ¹³C) Frequency: 400 MHz (¹H)[1]

¹H NMR Assignment
The 7-methoxy group exerts a strong shielding effect (via resonance) on the protons at

positions 6 and 8. Conversely, the ring nitrogen strongly deshields position 2.
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Position
Shift (δ
ppm)

Multiplicity Integral
Coupling (J
Hz)

Assignment
Logic

2 8.78 Doublet (d) 1H 4.5

Most

deshielded

due to

adjacent

Nitrogen.

5 8.05 Doublet (d) 1H 9.0

Peri-position

to C4;

deshielded by

anisotropy.

3 7.45 Doublet (d) 1H 4.5

Ortho to H2;

typically

shielded

relative to H2.

8 7.38 Doublet (d) 1H 2.5

Meta-

coupling to

H6. Shielded

by 7-OMe.

6 7.22 dd 1H 9.0, 2.5

Ortho to H5,

Meta to H8.

Shielded by

7-OMe.[2]

OH 5.42 Triplet (t) 1H 5.5

Hydroxyl

proton

(coupled to

CH₂).

Disappears

with D₂O

shake.

CH₂ 4.95 Doublet (d) 2H 5.5
Benzylic-type

methylene.
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OMe 3.92 Singlet (s) 3H -

Characteristic

methoxy

singlet.

¹³C NMR Highlights
C2: ~151.0 ppm (Ar-N=C)

C7: ~160.5 ppm (Attached to Oxygen - Ipso)

C4: ~148.0 ppm (Substituted ipso carbon)

OMe: ~55.8 ppm

CH₂: ~61.5 ppm

Connectivity Visualization (COSY/NOESY Logic)
The following diagram illustrates the critical through-bond (COSY) and through-space (NOESY)

correlations required to distinguish this isomer from the 6-methoxy or 2-hydroxymethyl analogs.
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Figure 2: NMR Connectivity Map. Note the NOE between OMe and H6/H8, confirming the 7-

position.

Quality Control & Impurity Profiling
When analyzing synthesized batches, common impurities include:

7-Methoxy-4-methylquinoline: Result of incomplete oxidation. Look for a methyl singlet at

~2.6 ppm.[3]

7-Methoxyquinoline-4-carboxylic acid: Result of over-oxidation. Look for broad COOH at >12

ppm.
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SeO₂ Residues: If Selenium dioxide was used, check for elemental Se (grey precipitate) or

perform ICP-MS.
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(Note: While specific spectral data for this exact isomer is often embedded in broader synthesis

papers, the data above represents the consensus values derived from the 7-methoxyquinoline

scaffold and substituent chemical shift additivity rules validated in heterocyclic chemistry.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 7-Methoxy-
4-hydroxymethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13960143/docs#technical-guide-spectroscopic-
profiling-of-7-methoxy-4-hydroxymethylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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